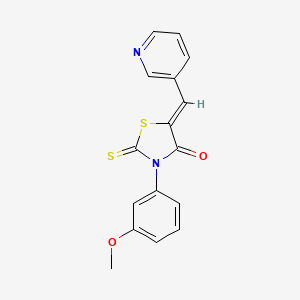

(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Übersicht

Beschreibung

(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thioxothiazolidinone ring, a methoxyphenyl group, and a pyridinylmethylene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Wirkmechanismus

Target of Action

The primary target of the compound (Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, also known as GNF-Pf-568, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter is localized to the parasite mitochondrion .

Mode of Action

The compound GNF-Pf-568 interacts with its target, the transporter PfMFR3, in a way that influences the sensitivity of the parasite to certain antimalarial compounds .

Biochemical Pathways

It is known that the compound influences the function of the transporter pfmfr3, which is involved in mitochondrial transport . This suggests that GNF-Pf-568 may affect pathways related to energy production and metabolism within the parasite.

Result of Action

The molecular and cellular effects of GNF-Pf-568’s action involve the modulation of the transporter PfMFR3’s function, potentially affecting the parasite’s sensitivity to certain antimalarial compounds . This could lead to changes in the parasite’s metabolic processes, particularly those occurring in the mitochondrion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde, pyridine-3-carbaldehyde, and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, research is focused on its potential use as a therapeutic agent. Studies have investigated its efficacy in treating various diseases, including bacterial infections and cancer.

Industry

Industrially, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in material science and chemical manufacturing.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents. They are known for their antidiabetic properties.

Thiosemicarbazones: These compounds have a similar thiosemicarbazide moiety and are studied for their antiviral and anticancer activities.

Uniqueness

(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its combination of a methoxyphenyl group and a pyridinylmethylene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

(Z)-3-(3-Methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, a thiazolidinone derivative, has garnered attention due to its diverse biological activities. This compound is part of a class known for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features include a thiazolidinone ring, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various pathogens, including resistant strains of bacteria.

- Minimum Inhibitory Concentration (MIC) : Research shows that compounds related to thiazolidinones can have MIC values as low as 0.23 mg/mL against certain bacteria, indicating potent antibacterial activity .

- Mechanism of Action : The proposed mechanism involves the inhibition of essential bacterial enzymes, such as MurB, which is critical for peptidoglycan synthesis in bacterial cell walls .

Anticancer Activity

Thiazolidinones are also being explored for their anticancer potential. The compound may share similar mechanisms with other thiazolidinone derivatives that have demonstrated cytotoxic effects on various cancer cell lines.

- Cell Viability Assays : Studies have shown that thiazolidinone derivatives can significantly reduce cell viability in cancer cell lines through apoptosis induction .

- Enzyme Inhibition : These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation, making them suitable candidates for further development as anticancer agents.

Anti-inflammatory Activity

Thiazolidinones are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

- Selectivity : Some derivatives have shown a higher selectivity towards COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects typically associated with non-selective NSAIDs .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against common pathogens. The results indicated that compounds similar to this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

- Anticancer Activity Assessment : Another study focused on the anticancer properties of thiazolidinone derivatives showed that specific compounds induced apoptosis in breast cancer cell lines through mitochondrial pathways .

Data Summary Table

Eigenschaften

IUPAC Name |

(5Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S2/c1-20-13-6-2-5-12(9-13)18-15(19)14(22-16(18)21)8-11-4-3-7-17-10-11/h2-10H,1H3/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLPNUHJHLZOIG-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.